2"-O-beta-L-galactopyranosylorientin
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Overview
Description
Preparation Methods
2"-O-beta-L-galactopyranosylorientin is typically extracted from natural sources, such as the flowers of Trollius ledebouri . The extraction process involves solvent extraction using organic solvents like methanol or ethanol . The compound can also be synthesized through glycosylation reactions, where orientin is reacted with galactose derivatives under specific conditions .
Chemical Reactions Analysis
2"-O-beta-L-galactopyranosylorientin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2"-O-beta-L-galactopyranosylorientin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of glycosylation and flavonoid chemistry.
Medicine: Due to its anti-inflammatory properties, it is investigated for potential therapeutic applications in treating inflammatory diseases
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
2"-O-beta-L-galactopyranosylorientin exerts its effects through multiple mechanisms:
Anti-inflammatory: It decreases the production of pro-inflammatory cytokines like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in immune cells.
Transporter-mediated efflux: The compound involves transporter-mediated efflux in addition to passive diffusion and is a substrate of multidrug resistance protein 2 (MRP2).
Comparison with Similar Compounds
2"-O-beta-L-galactopyranosylorientin is unique due to its specific glycosylation pattern and its substrate specificity for MRP2 . Similar compounds include:
Orientin: A flavonoid glycoside without the galactose moiety.
Vitexin: Another flavonoid glycoside with a different sugar moiety.
Isovitexin: A structural isomer of vitexin with similar biological activities.
These compounds share similar flavonoid structures but differ in their glycosylation patterns and biological activities .
Properties
Molecular Formula |
C27H30O16 |
---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2/t15-,16-,19+,20-,21+,22+,23-,25+,26-,27+/m1/s1 |
InChI Key |
QQBFHNKJGBCSLG-AMBXKRCHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Origin of Product |
United States |
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